molecular formula C31H26BrN5 B10874478 (4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene

(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene

Cat. No.: B10874478
M. Wt: 548.5 g/mol
InChI Key: WGPQCYKSGOKUAY-UHFFFAOYSA-N
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Description

“(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene,” also known by its systematic name 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a heterocyclic organic compound. Its chemical formula is C21H18N6 . This complex structure contains multiple aromatic rings and nitrogen atoms, making it intriguing for various applications.

Preparation Methods

Synthesis:: The preparation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine involves a synthetic route starting from 4-aminobenzonitrile. Here are the steps:

    Formation of Intermediate: 4-aminobenzonitrile (1.18 g, 10 mmol) is dissolved in 25 mL of dichloromethane. Under nitrogen protection, 4 mL (45 mmol) of trifluoromethanesulfonic acid is slowly added at ice-bath temperature. The reaction proceeds for 24 hours.

    Product Isolation: After completion, the yellow oil layer is separated, and water is added to adjust the pH to 9-11 using 50% sodium hydroxide solution.

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield and efficiency. detailed industrial processes are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions due to its aromatic rings and amino groups.

    Substitution Reactions: Substituents on the phenyl rings can be replaced via electrophilic aromatic substitution.

    Condensation Reactions: It may participate in condensation reactions with other compounds.

Common Reagents and Conditions::

    Acids and Bases: Used for pH adjustment during synthesis.

    Trifluoromethanesulfonic Acid (TfOH): Catalyst for the initial cyclization step.

    Sodium Hydroxide (NaOH): Used for pH adjustment during product isolation.

Major Products:: The major product is 2,4,6-tris(4-aminophenyl)-1,3,5-triazine itself.

Scientific Research Applications

Chemistry::

    Ligand Synthesis: It can serve as an amino ligand in coordination chemistry.

    Materials Science: Potential use in organic electronics or as a building block for functional materials.

Biology and Medicine::

    Biological Studies: Investigating its interactions with enzymes, receptors, or DNA.

    Drug Development: Exploring its pharmacological properties.

Industry::

    Dye Synthesis: As a precursor for dyes and pigments.

Mechanism of Action

The exact mechanism by which 2,4,6-tris(4-aminophenyl)-1,3,5-triazine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same intricate structure, we can compare it to other triazine derivatives or aromatic compounds. its unique combination of substituents sets it apart.

Properties

Molecular Formula

C31H26BrN5

Molecular Weight

548.5 g/mol

IUPAC Name

(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene

InChI

InChI=1S/C31H26BrN5/c1-19-10-16-26(17-11-19)36-21(3)29-20(2)35-37-28(30(29)22(36)4)18-27(23-8-6-5-7-9-23)31(37)34-33-25-14-12-24(32)13-15-25/h5-18H,1-4H3

InChI Key

WGPQCYKSGOKUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN4C(=CC(=C4N=NC5=CC=C(C=C5)Br)C6=CC=CC=C6)C3=C2C)C)C

Origin of Product

United States

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